

A Comparative Guide to the In Vitro Potency of STING Agonists

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The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a key signal of viral infection or cellular damage, to initiate potent anti-viral and anti-tumor responses. Activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy, leading to the development of numerous STING agonist molecules.[1] This guide provides an objective comparison of the in vitro potency of various natural and synthetic STING agonists, supported by experimental data and detailed methodologies for researchers and drug development professionals.

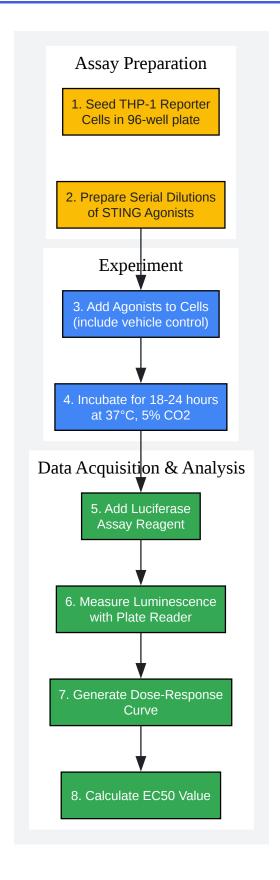
The cGAS-STING Signaling Pathway

The canonical STING signaling cascade begins when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to cytosolic double-stranded DNA (dsDNA).[2][3] This binding activates cGAS to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][4] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[2] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3][5] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3][4] Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of type I interferons (IFN-I), such as IFN-β.[2][3] Concurrently, the STING pathway can also activate the NF-κB transcription factor to induce the expression of pro-inflammatory cytokines. [3][4]









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